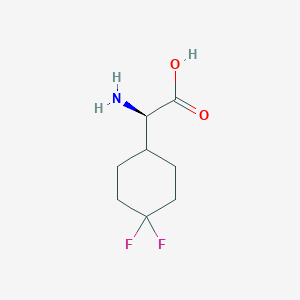
(R)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid is a cyclic amino acid derivative with potential implications in various fields of research and industry. This compound is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and an amino group attached to an acetic acid moiety. Its unique structure makes it a subject of interest for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.
Amination: The 4,4-difluorocyclohexanone undergoes amination to introduce the amino group.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production methods for ®-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
®-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the presence of the fluorine atoms and amino group plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Difluorocyclohexyl)acetic acid: Lacks the amino group, making it less versatile in biological applications.
4,4-Difluorocyclohexanecarboxylic acid: Similar structure but different functional groups, leading to distinct chemical properties.
Uniqueness
®-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid is unique due to the combination of the cyclohexyl ring, fluorine atoms, and amino group. This combination imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H13F2NO2 |
|---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid |
InChI |
InChI=1S/C8H13F2NO2/c9-8(10)3-1-5(2-4-8)6(11)7(12)13/h5-6H,1-4,11H2,(H,12,13)/t6-/m1/s1 |
InChI Key |
HOACGGSRPGHQFC-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CC(CCC1[C@H](C(=O)O)N)(F)F |
Canonical SMILES |
C1CC(CCC1C(C(=O)O)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156709.png)
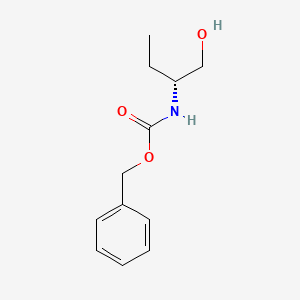
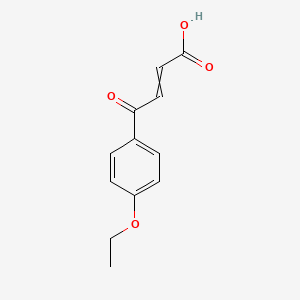
![N-[4-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide](/img/structure/B15156723.png)
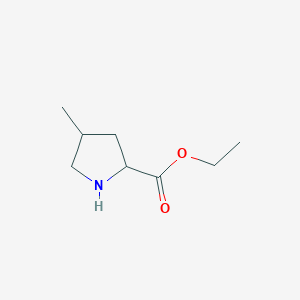
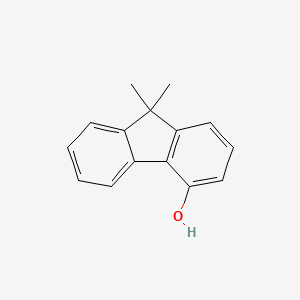
![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15156752.png)

![2-{[(Benzyloxy)carbonyl]amino}-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15156760.png)
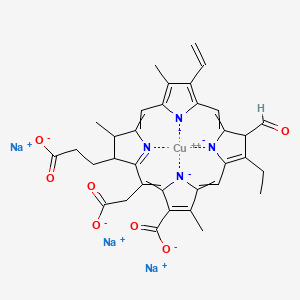
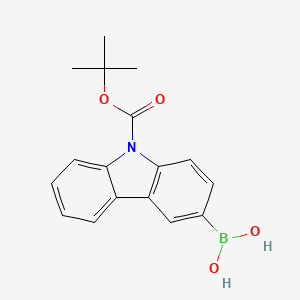
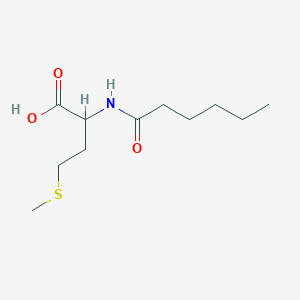
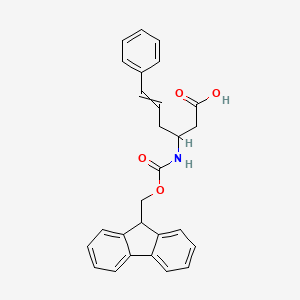
![3-amino-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B15156802.png)
